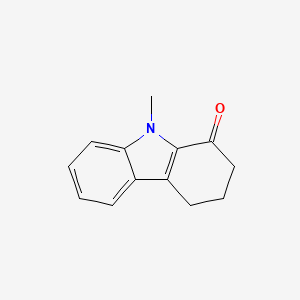
9-メチル-2,3,4,9-テトラヒドロ-1H-カルバゾール-1-オン
説明
9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (MTHC) is a heterocyclic compound found in various plants and fungi. It is a natural product of the biosynthesis of the terpene family and is a common component of essential oils. MTHC has been studied extensively in recent years due to its potential therapeutic applications. In particular, it has been investigated for its potential anti-cancer, anti-inflammatory, and antifungal properties. In addition, MTHC has been studied for its ability to modulate the immune system and its potential as a neuroprotectant.
科学的研究の応用
有機合成と医薬品化学
9-メチル-2,3,4,9-テトラヒドロ-1H-カルバゾール-1-オン: 有機合成において汎用性の高いビルディングブロックとして役立ちます {svg_1}. そのカルバゾール核は、多くの天然物および医薬品において重要な骨格です. 研究者はこの化合物を用いて、抗腫瘍、精神作用、抗炎症などの幅広い生物活性を示す複雑な分子を合成しています {svg_2}.
光物理学研究
この化合物は、興味深い蛍光特性を持つことから、光物理学の研究に用いられています. これは、溶媒極性に敏感な新しい蛍光体の設計のための前駆体であり、電子および光子応用のための先進材料の開発に用いることができます {svg_3}.
ケミカルバイオロジー
ケミカルバイオロジーでは、9-メチル-2,3,4,9-テトラヒドロ-1H-カルバゾール-1-オン誘導体が蛍光プローブとして用いられています. これらのプローブは、生体分子ラベル、酵素基質、環境指標、細胞染色剤として作用するため、生物系を研究する上で不可欠です {svg_4}.
材料科学
この化合物の誘導体は高いフォトルミネッセンス効率を示すため、光電子材料の作製に適しています. これらの材料は、OLED(有機発光ダイオード)、太陽電池、および調整可能な光電子特性を備えた材料を必要とする他のデバイスに適用されます {svg_5}.
水素結合研究
研究者は、この化合物を用いて、さまざまな溶媒における水素結合相互作用を理解しています. これは、分子系の特性を決定する分子間力の役割を解明するのに役立ち、新しい化学物質の設計において重要です {svg_6}.
電子移動研究
この化合物は、光誘起電子移動機構の研究においても重要な役割を果たしています. これは、光化学の分野において特に重要であり、電子移動の理解は太陽エネルギー変換と貯蔵の進歩につながります {svg_7}.
Safety and Hazards
作用機序
Target of Action
It is known that this compound belongs to the class of organic compounds known as carbazoles . Carbazoles are often involved in interactions with various biological targets, including enzymes and receptors, due to their unique structural features.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, resulting in altered cellular functions .
Biochemical Pathways
Carbazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Carbazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
生化学分析
Biochemical Properties
9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which facilitate the binding of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one to specific active sites on enzymes and proteins .
Cellular Effects
The effects of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to alterations in cellular responses to external stimuli. Additionally, 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has been reported to affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various experimental conditions, with minimal degradation over time. Long-term exposure to 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biochemical activity .
Dosage Effects in Animal Models
In animal models, the effects of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one vary with different dosages. Low to moderate doses have been found to exert beneficial effects, such as enhanced metabolic activity and improved stress responses. High doses of this compound can lead to toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in experimental and therapeutic applications .
Metabolic Pathways
9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in oxidative metabolism, where it undergoes enzymatic transformations that produce reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels. The involvement of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one in these pathways underscores its role in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The localization of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one within cells can influence its biochemical activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is critical for its function and activity. This compound is often directed to specific cellular compartments, such as the mitochondria or nucleus, where it can exert its effects on cellular processes. Targeting signals and post-translational modifications play a role in directing 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one to these compartments, ensuring its proper localization and function .
特性
IUPAC Name |
9-methyl-3,4-dihydro-2H-carbazol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-14-11-7-3-2-5-9(11)10-6-4-8-12(15)13(10)14/h2-3,5,7H,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFSAVURETUQDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297275 | |
| Record name | 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1485-19-4 | |
| Record name | 2,3,4,9-Tetrahydro-9-methyl-1H-carbazol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1485-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 115038 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001485194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1485-19-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What synthetic applications have been explored for 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one?
A1: 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one serves as a valuable building block in synthesizing diverse tetracyclic lactam compounds. [] Researchers achieved this by utilizing a sequence involving α-substitutions, Grignard reactions, and a key step: intramolecular Ritter reactions with 2-(2-cyanoethyl) derivatives of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. [] This synthetic strategy highlights the versatility of this compound in constructing more complex molecular structures.
Q2: How does the structure of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one relate to its photophysical properties in solution?
A2: While the provided abstracts don't offer specific structural modifications, they highlight that derivatives of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one exhibit sensitivity to hydrogen bonding in solution, which directly influences their photophysical behavior. [, ] This suggests that structural modifications to the parent compound can be used to tune its photophysical properties for potential applications in areas like fluorescent probes or sensors. Further research exploring the specific structural changes and their impact on photophysical properties would be valuable.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



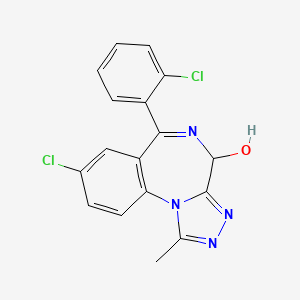
![4-Amino-7,8,9,10-tetrahydro-6h-7,10-epoxyazepino[1,2-e]purine-6,8,9-triol](/img/structure/B1202208.png)
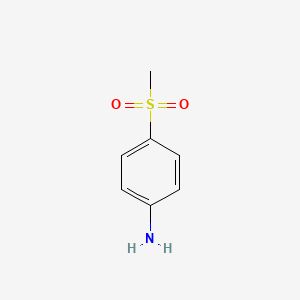
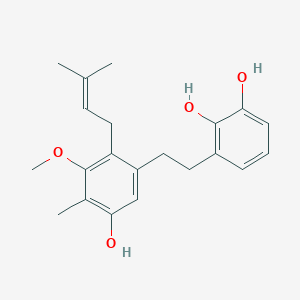
![5-[(Z)-2-[(2S,3S)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol](/img/structure/B1202215.png)
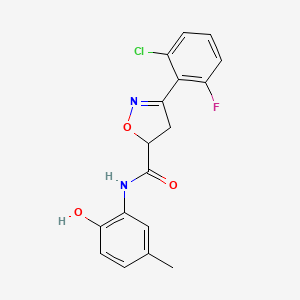
![6-amino-4-[4-(2-amino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylic acid methyl ester](/img/structure/B1202218.png)
![3-[[[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl-(2-hydroxyethyl)amino]methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B1202219.png)

![5-[[4-(Diethylamino)anilino]methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1202223.png)
![4-[5-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B1202224.png)

![Furan, tetrahydro-2-[(phenylseleno)methyl]-](/img/structure/B1202226.png)
